

Research studies comparing tetrasodium pyrophosphate with sodium citrate in food science

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A Comparative Analysis of Tetrasodium Pyrophosphate and Sodium Citrate in Food Science

In the realm of food science, the selection of appropriate additives is paramount to achieving desired product characteristics. Among the myriad of available options, **tetrasodium** pyrophosphate (TSPP) and sodium citrate (TSC) are two widely utilized salts, particularly for their roles as emulsifying agents, sequestrants, and pH buffers. This guide provides an objective comparison of their performance in various food applications, supported by experimental data from peer-reviewed research. The information is tailored for researchers, scientists, and professionals in drug and food product development.

Functional Properties in Processed Cheese

Both TSPP and sodium citrate are extensively used as emulsifying salts in the production of processed cheese. Their primary function is to sequester calcium from the casein micelles, leading to casein hydration and dispersion, which is crucial for fat emulsification and creating a stable, homogeneous product.

Studies have shown that the choice between TSPP and sodium citrate can significantly influence the rheological and textural properties of processed cheese.

A comparative study on "requeijão cremoso" processed cheese spreads revealed that both TSPP and TSC are effective emulsifiers.[1] However, cheese made with TSPP exhibited a higher consistency index, which was attributed to a combination of its higher pH and the formation of a homogeneous fat particle size distribution.[1][2] In terms of viscoelastic behavior, cheeses manufactured with TSC and TSPP behaved like concentrated solutions.[1][2]

In pasteurized process cheese, the textural properties were found to be pH-dependent and influenced by the type of emulsifying salt.[3] At a pH of 5.3, process cheese made with TSPP had the highest hardness values, while at a pH of 5.6, the cheese with TSC was the hardest.[3] Generally, trisodium citrate results in a softer and more adhesive processed cheese compared to the harder and more elastic texture produced by **tetrasodium** pyrophosphate.[4][5]

The meltability of processed cheese is a critical quality attribute that is significantly affected by the choice of emulsifying salt. For pasteurized process cheese, increasing the pH from 5.3 to 5.6 generally increases the degree of flow for cheeses made with either salt.[3] However, as the pH further increases to around 5.9, the meltability of cheese with TSC continues to increase, whereas it decreases for cheese made with TSPP.[3] This is because TSPP can form crosslinks with casein at a pH near 6, which restricts the cheese's ability to melt.[3] In contrast, TSC does not form such crosslinks, and the increased pH enhances casein dispersion, leading to better meltability.[3]

Scanning electron microscopy of nonfat pasta filata cheese revealed that the addition of both TSC and TSPP resulted in a decrease in the size and number of serum pockets and made the protein appear more hydrated.[6] In processed Cheddar cheese, an increase in TSC concentration led to a decrease in the size of fat droplets, indicating improved fat emulsification.[5]

Applications in Meat Products

In meat processing, both TSPP and sodium citrate are utilized to improve water holding capacity (WHC), which in turn enhances tenderness, juiciness, and cooking yield.[7][8]

Phosphates like TSPP are known to increase the pH of meat, moving it further from the isoelectric point of muscle proteins. This increases the electrostatic repulsion between protein chains, allowing them to bind more water.[7][9] TSPP is particularly effective due to its high pH and its ability to dissociate the actomyosin complex, leading to higher protein solubility and

improved water-binding. Studies on retorted beef have shown that complex phosphates can significantly increase WHC, resulting in a softer texture.[\[10\]](#) In cooked beef, the addition of TSPP resulted in a higher cook yield and moisture level compared to a control with only salt.

While phosphates are highly effective, there is growing interest in alternatives. Some studies have explored citrus fiber as a replacement for sodium tripolyphosphate (a related phosphate) and found that it did not negatively affect the overall retention rate of marinades in chicken breast and beef skirt.[\[11\]](#)

In emulsified meat products like sausages, TSPP contributes to a stable gel matrix, which can influence hardness.[\[9\]](#) However, one study found that TSPP did not significantly influence the hardness of cooked sausages compared to a control.[\[9\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from the cited research, comparing the effects of **tetrasodium** pyrophosphate and sodium citrate on various food properties.

Table 1: Comparison of TSPP and Sodium Citrate in Processed Cheese

Property	Tetrasodium Pyrophosphate (TSPP)	Sodium Citrate (TSC)	Reference
pH of final product	Higher	Lower	[1]
Hardness (at pH 5.3)	Higher	Lower	[3]
Hardness (at pH 5.6)	Lower	Higher	[3]
Meltability (Degree of Flow at pH > 5.6)	Decreases	Increases	[3]
Consistency Index	Highest value	Lower than TSPP	[2]
Fat Emulsification	Efficient	Efficient	[1]
Casein Crosslinking	Yes (around pH 6)	No	[3]

Table 2: Comparison of TSPP and Sodium Citrate in Meat Products

Property	Tetrasodium Pyrophosphate (TSPP)	Sodium Citrate (TSC)	Reference
pH of raw beef	Increased	Not specified in direct comparison	
Cook Yield in beef	Increased	Not specified in direct comparison	
Moisture Level in cooked beef	Increased	Not specified in direct comparison	
Water Holding Capacity	High	Can improve WHC, but generally less effective than phosphates	[7] [9] [10]
Effect on Pink Color in cooked turkey	Not specified	Reduced redness when cooked prior to irradiation	[12]

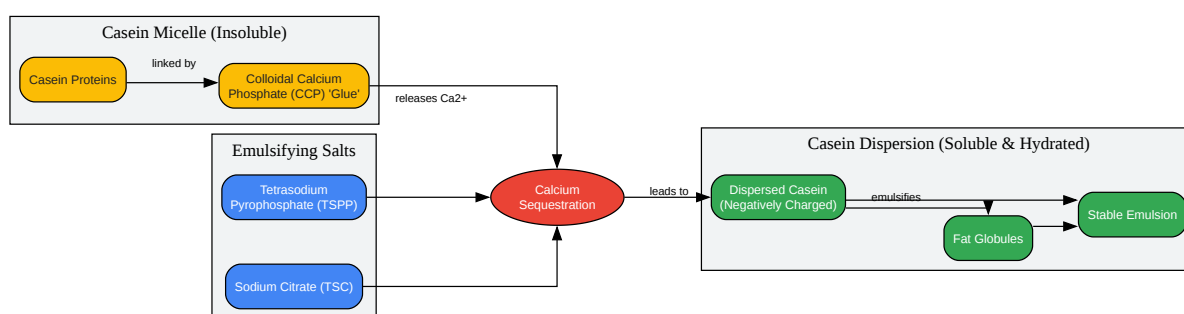
Experimental Protocols

- **Ingredient Calculation:** The amounts of ingredients were calculated to achieve a final product with 63% moisture, 10.5% protein, 1% NaCl, and 0.83% emulsifying salt (TSPP or TSC).
- **pH Adjustment:** Lactic acid was added to reduce the pH of the caseinate and water mixture to 5.3.
- **Processing:** The specific processing steps involve mixing the ingredients and heating, though detailed parameters are not provided in the abstract.
- **Formulation:** Pasteurized process cheese (PPC) was made with 2% (wt/wt) of either TSPP or TSC as the emulsifying salt.
- **pH Variation:** The pH of the PPC was adjusted to values ranging from 5.3 to approximately 5.9.

- Meltability Testing: The degree of flow (DOF) was determined at 45°C using a UW-MeltProfiler.
- Textural Analysis: Uniaxial compression was used to determine the textural properties of the cheese samples.
- Pre-treatment: Beef samples were pre-treated with a 0.35% complex phosphate solution.
- Processing: The meat was cured at 115°C for 30 minutes and blanched at 100°C for 2 minutes.
- Storage: The retorted beef was stored for 30 days at 10°C.
- Analysis: The texture of the pre-treated beef was compared to that of untreated beef.

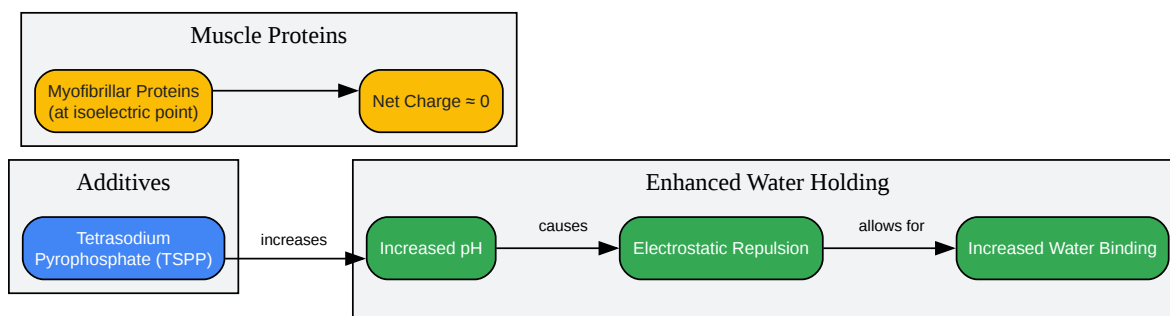
Visualizing the Mechanisms of Action

The following diagrams illustrate the functional roles of **tetrasodium** pyrophosphate and sodium citrate in food systems.



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Caption: Mechanism of casein dispersion by emulsifying salts in processed cheese.



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Caption: Role of TSPP in enhancing water holding capacity in meat.

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